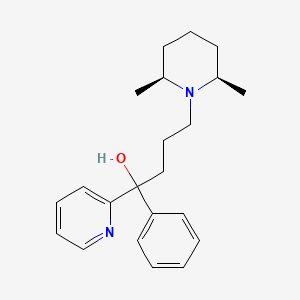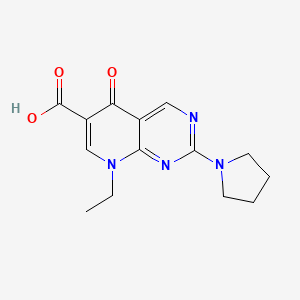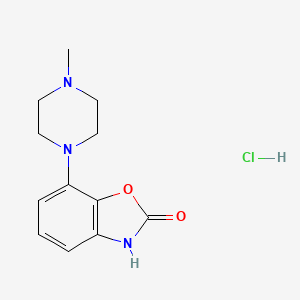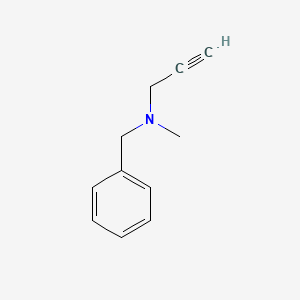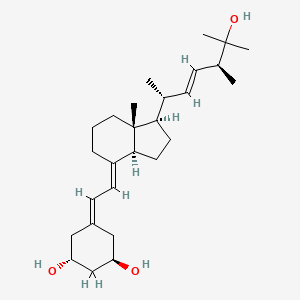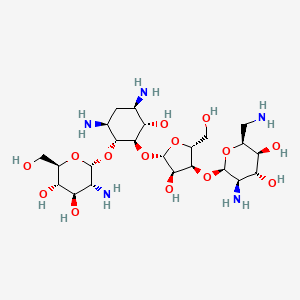
pGlu-His-OH
Descripción general
Descripción
Pyroglutamylhistidine is a dipeptide.
Aplicaciones Científicas De Investigación
Inhibición enzimática
El ácido pirroglutamático (pGlu) se ha encontrado que inhibe eficientemente las actividades catalíticas de tres enzimas importantes: la fosfodiesterasa-5A1 (PDE5A1) recombinante humana, la enzima convertidora de angiotensina humana (ECA) y la ureasa . Estas enzimas están asociadas con varias afecciones clínicas importantes en humanos .
Por ejemplo, el pGlu suprimió potentemente la actividad de la PDE5A1 con una concentración inhibitoria mitad máxima (IC50) de 5,23 µM, en comparación con la del fármaco estándar citrato de sildenafilo (IC50 = 7,14 µM) . Además, se encontró que el pGlu a una concentración de 20 µg/mL inhibía eficientemente la ECA humana con una inhibición del 98,2% . La reacción catalizada por la ureasa también se inactivó notablemente por el pGlu y el ácido acetohidroxámico estándar con valores de IC50 de 1,8 y 3,9 µM, respectivamente .
Aplicaciones probióticas y prebióticas
En el campo de la ciencia de los alimentos, se ha estudiado el pGlu por su influencia en el contenido de ciertos compuestos en el yogur durante el período de vida útil . El estudio evaluó la influencia de los probióticos (Lactobacillus acidophilus y Bifidobacteria) y/o prebióticos (1 y 3% de inulina y fructooligosacáridos) en el contenido de ácido butírico (C4) y pGlu en el yogur .
El yogur probiótico presentó el mayor contenido de pGlu, aproximadamente 130 mg/100 g . La adición de fibra a los probióticos (yogur sinérgico) aumentó el contenido de C4 en un 30% . Los contenidos de C4 y pGlu generalmente aumentaron hasta los 20 días de almacenamiento y luego disminuyeron hasta los 30 días de almacenamiento .
Mecanismo De Acción
Target of Action
pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of this compound is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily . It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis .
Mode of Action
The interaction of this compound with its targets leads to a series of biochemical reactions. For instance, when this compound binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH) . This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in .
Biochemical Pathways
The binding of this compound to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation . Additionally, this compound has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by this compound can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function .
Análisis Bioquímico
Biochemical Properties
pGlu-His-OH interacts with several enzymes, proteins, and other biomolecules. For instance, pGlu, a natural amino acid derivative, has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These interactions are crucial for the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit PDE5A1, which plays a key role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that free glutamine (Gln) and glutamic acid (Glu) cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound can inhibit urease, an enzyme that catalyzes the hydrolysis of urea, a critical process in the nitrogen metabolism .
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCSGJOVUQCME-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32159-22-1 | |
| Record name | 5-Oxo-L-prolyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



